Glycyroside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

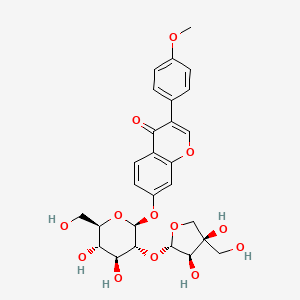

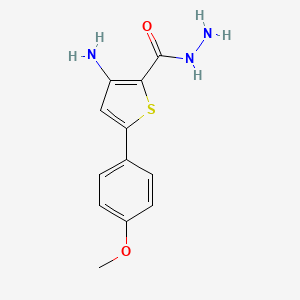

Glycyroside is an isoflavone diglycoside isolated from Glycyrrhiza eurycarpa P. C. Li . It is a solid substance with a white to off-white color .

Synthesis Analysis

The synthesis of glycosides, including Glycyroside, is a complex task in organic synthesis . The structural complexity of glycans, determined by composition, connectivity, and configuration, poses a serious challenge in the chemical synthesis of glycosides . Enzymatic synthesis is another method used for the synthesis of glycosyl compounds .Molecular Structure Analysis

The molecular structure of Glycyroside consists of a steroid molecule attached to a sugar (glycoside) and an R group . The molecular weight is 562.52 and the formula is C27H30O13 .Physical And Chemical Properties Analysis

Glycyroside is a solid substance with a white to off-white color . It has a molecular weight of 562.52 and the formula is C27H30O13 .Aplicaciones Científicas De Investigación

Drug Carrier and Enhancement of Drug Activity

- Multifunctional Drug Carrier : Glycyrrhizic acid can enhance the activity of other drugs, forming soluble complexes with various lipophilic drugs due to its amphiphilic nature. This makes it a promising drug delivery system (DDS), particularly in modifying cell membrane properties (Selyutina & Polyakov, 2019).

Neuroprotection

- Neuroprotective Effects : It protects against neurotoxicity in rat primary neuronal cultures and hippocampal slices, acting as an inhibitor of nuclear factor kappaB (NF-kappaB) and protecting against glutamate-induced excitotoxicity (Cherng et al., 2006).

- Therapeutic Potential in Neurological Disorders : Glycyrrhizin is considered for its therapeutic potential against various neurological disorders, such as traumatic brain injury and neuroinflammation, due to its anti-inflammatory and antioxidant properties (Paudel et al., 2020).

Cancer Treatment

- Anti-Angiogenic in Tumor Progression : Glycyrrhizic acid inhibits tumor growth and angiogenesis in mice, targeting the ERK pathway and reducing angiogenic activities like cell migration and tube formation (Kim et al., 2013).

Antiviral Activity

- Broad Spectrum Antiviral Activities : It has a direct effect against various viruses, such as hepatitis B virus (HBV) and HIV, and shows promise in clinical treatment for related diseases (Sun et al., 2019).

Immunoregulatory Effects

- Anti-Asthmatic Effects : Glycyrrhizic acid exerts immunoregulatory effects, modulating Th1/Th2 cytokines and enhancing regulatory T cells in asthma models (Ma et al., 2013).

Liver Disease Treatment

- Liver Protective Effects : Glycyrrhizic acid is studied for its role in treating liver diseases, showing inhibition of hepatic apoptosis and necrosis, anti-inflammatory actions, and antiviral effects (Li et al., 2014).

Mecanismo De Acción

Propiedades

IUPAC Name |

7-[(2S,3R,4S,5S,6R)-3-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(4-methoxyphenyl)chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O13/c1-35-14-4-2-13(3-5-14)17-10-36-18-8-15(6-7-16(18)20(17)30)38-25-23(22(32)21(31)19(9-28)39-25)40-26-24(33)27(34,11-29)12-37-26/h2-8,10,19,21-26,28-29,31-34H,9,11-12H2,1H3/t19-,21-,22+,23-,24+,25-,26+,27-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUUBGLDJKKCMRH-LDSFXQROSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OC4C(C(C(C(O4)CO)O)O)OC5C(C(CO5)(CO)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@H]5[C@@H]([C@](CO5)(CO)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O13 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

562.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-fluoro-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2483586.png)

![2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2483590.png)

![2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-propan-2-ylacetamide](/img/structure/B2483596.png)

![3-({[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-(3-chlorophenyl)pyridazine](/img/structure/B2483597.png)

![Ethyl 5-cyanopyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2483599.png)

![N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-naphthamide](/img/structure/B2483602.png)

![ethyl 1-(furan-2-ylmethyl)-2-imino-8-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2483603.png)

![methyl 2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)propanoate](/img/structure/B2483607.png)

![2-((4-bromobenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2483608.png)